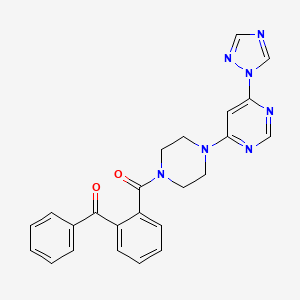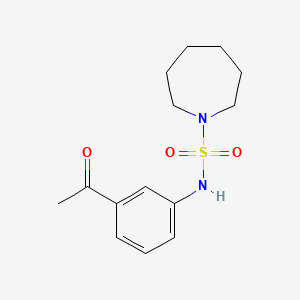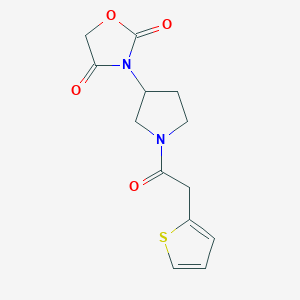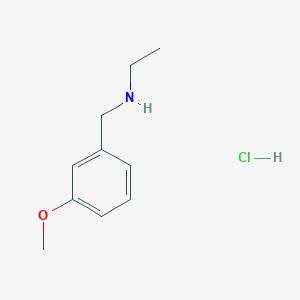
N-(3-Methoxybenzyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Methoxybenzyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1048948-04-4 . It has a molecular weight of 201.7 and its linear formula is C10 H15 N O . Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(3-Methoxybenzyl)ethanamine hydrochloride” is 1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“N-(3-Methoxybenzyl)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 201.7 and its linear formula is C10 H15 N O . Cl H .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Parabens
- Parabens, which include methoxybenzyl derivatives, are extensively used as preservatives in consumer products. Their presence in aquatic environments raises concerns about their fate and potential as endocrine disruptors. Research has investigated the occurrence, degradation, and persistence of parabens, including methoxybenzyl parabens, in water bodies. Studies highlight the need for further understanding of their environmental impact and behavior (Haman et al., 2015).
Applications in Oxidoreductive Enzyme Research
- Methoxy groups play a role in the study of oxidoreductive enzymes for the treatment of pollutants. Research into these enzymes, including peroxidases and laccases, has explored their use in the degradation of industrial dyes and other pollutants. This area investigates the potential of methoxy-containing compounds as substrates or mediators in enzymatic reactions aimed at environmental remediation (Husain, 2006; Husain & Husain, 2007).
Analytical and Biochemical Research
- Studies on the synthesis, characterization, and application of vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound structurally related to methoxybenzyl groups, have implications for pharmaceutical, perfumery, and food flavoring industries. This research provides insights into the chemical synthesis and practical applications of methoxybenzaldehyde derivatives (Ju & Xin, 2003).
Sunscreen Ingredients and Environmental Concerns
- The review on the environmental effects of sunscreen active ingredients, including methoxybenzyl derivatives, discusses their detection in aquatic environments and potential toxicological impacts. This research emphasizes the need for safer sunscreen formulations and alternative UV protection technologies that minimize environmental harm (Schneider & Lim, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to interact with α 1 -adrenergic and 5-ht 2 serotonergic receptors .
Mode of Action
The exact mode of action of N-(3-Methoxybenzyl)ethanamine hydrochloride It’s worth noting that similar compounds have been found to behave as partial agonists toward both α 1 -adrenergic and 5-ht 2 serotonergic receptors .
Biochemical Pathways
The specific biochemical pathways affected by N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to induce behavioral, neurochemical, and electrophysiological changes .
Result of Action
The molecular and cellular effects of N-(3-Methoxybenzyl)ethanamine hydrochloride Similar compounds have been found to induce behavioral, neurochemical, and electrophysiological changes .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10(7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLQSLAVNKWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


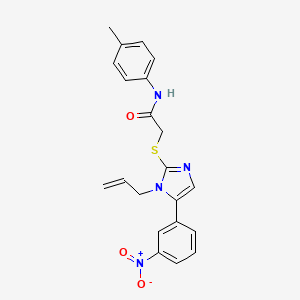
![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)
![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)
![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)
